molecular formula C12H13ClFNO2S B14020834 (6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone

Katalognummer: B14020834
Molekulargewicht: 289.75 g/mol
InChI-Schlüssel: VFSKNDUXIHIGGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is a complex organic compound that features a combination of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a thiomorpholino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The thiomorpholino group is then introduced through a series of reactions involving thiomorpholine and appropriate reagents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro, fluoro, and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chloro, fluoro, or methoxy groups with other functional groups.

Wissenschaftliche Forschungsanwendungen

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Bromo-3-nitrophenyl)(thiomorpholino)methanone
  • (5-Chloro-3-fluoro-2-methoxyphenyl)methanol
  • (4-Fluoro-2-methoxy-5-methylphenyl)methanol

Uniqueness

(6-Chloro-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is unique due to its specific combination of substituents and the presence of the thiomorpholino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C12H13ClFNO2S

Molekulargewicht

289.75 g/mol

IUPAC-Name

(6-chloro-2-fluoro-3-methoxyphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H13ClFNO2S/c1-17-9-3-2-8(13)10(11(9)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3

InChI-Schlüssel

VFSKNDUXIHIGGT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)N2CCSCC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.